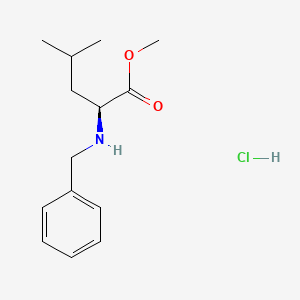

Bzl-L-leu-ome hcl

Description

Foundational Role of N-Protected Amino Acid Esters in Chemical Research

N-protected amino acid esters are a cornerstone of modern chemical and biochemical research, particularly in the field of peptide synthesis. The temporary "protection" of the N-terminus (amino group) and the C-terminus (carboxyl group, often as an ester) of an amino acid is a fundamental concept that enables the controlled, stepwise assembly of amino acids into a specific peptide sequence. This protection strategy prevents unwanted side reactions, such as self-polymerization, and ensures that the desired peptide bond is formed between the correct amino acids.

The choice of protecting groups is critical and depends on the specific requirements of the synthetic route. These groups must be stable under the conditions of peptide bond formation but readily and selectively removable without affecting the newly formed peptide bond or other functional groups within the peptide chain. Common N-protecting groups include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc), while methyl or ethyl esters are common for C-terminal protection. The benzyl (B1604629) group, as seen in Bzl-L-leu-ome HCl, offers specific advantages in certain synthetic contexts due to its unique removal conditions. The use of these protected amino acid building blocks has been instrumental in the synthesis of countless peptides for research, therapeutic, and diagnostic purposes.

Conceptual Framework of N-Benzyl-L-leucine Methyl Ester Hydrochloride (this compound) in Synthetic Methodologies

N-Benzyl-L-leucine methyl ester hydrochloride is a bifunctional building block designed for specific applications in organic synthesis. The key to its utility lies in the strategic placement of the benzyl and methyl ester groups, which serve as temporary protecting groups.

N-Benzyl (Bzl) Group: The benzyl group attached to the nitrogen atom of the leucine (B10760876) backbone serves as an N-protecting group. This protection is crucial during peptide coupling reactions as it prevents the amine group from participating in unwanted side reactions. The benzyl group is relatively stable but can be removed under specific conditions, often through catalytic hydrogenation, which cleaves the benzyl-amine bond.

Methyl Ester (ome) Group: The methyl esterification of the carboxylic acid group serves as a C-terminal protecting group. This prevents the carboxyl group from reacting during the formation of a peptide bond with the amino group of another amino acid. The methyl ester can be hydrolyzed back to the carboxylic acid, typically under basic or acidic conditions, to allow for further chain elongation or to yield the final peptide product.

Hydrochloride (HCl) Salt: The compound is supplied as a hydrochloride salt, which enhances its stability and improves its handling characteristics as a crystalline solid. vulcanchem.com In a reaction, the free base can be generated by treatment with a non-nucleophilic base.

The combination of these features in a single molecule provides a versatile tool for synthetic chemists. The differential stability of the N-benzyl and methyl ester groups allows for their selective removal, a key principle in the strategic design of complex molecule synthesis.

Overview of Academic Research Trajectories for this compound

Academic research involving N-Benzyl-L-leucine methyl ester hydrochloride and similar N-protected amino acid esters has followed several key trajectories:

Peptide Synthesis: A primary application of this compound is as a building block in the synthesis of peptides. chemimpex.comchemimpex.com Its structure allows for its incorporation into peptide chains, contributing the leucine side chain to the final product. Researchers have explored its use in both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. vulcanchem.com The unique properties of the benzyl protecting group can be advantageous in the synthesis of specific peptide sequences where standard protecting groups like Boc or Fmoc may not be suitable.

Enzyme Studies: The compound can serve as a substrate analog for enzymes that recognize and process L-leucine. smolecule.com By studying the interactions between this compound and such enzymes, researchers can gain insights into the enzyme's active site, mechanism of action, and substrate specificity. chemimpex.comsmolecule.com This is valuable for understanding biological pathways and for the design of enzyme inhibitors.

Development of Bioactive Molecules: N-Benzyl-L-leucine methyl ester hydrochloride can act as a precursor in the synthesis of more complex bioactive molecules and pharmaceuticals. chemimpex.com Its structure can be modified to create novel compounds with potential therapeutic properties. For instance, it has been investigated for its potential role in the development of protease inhibitors, which are a critical class of drugs for treating various diseases. smolecule.com

Chiral Synthesis: As an enantiomerically pure compound derived from L-leucine, this compound is a valuable chiral building block. It can be used in asymmetric synthesis to introduce a specific stereocenter into a target molecule, which is crucial in the development of many pharmaceuticals where only one enantiomer exhibits the desired biological activity.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-(benzylamino)-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-11(2)9-13(14(16)17-3)15-10-12-7-5-4-6-8-12;/h4-8,11,13,15H,9-10H2,1-3H3;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPYNDDALSOAJA-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of N Benzyl L Leucine Methyl Ester Hydrochloride

Hydrolysis Reactions of the Methyl Ester Moiety

The methyl ester group of N-Benzyl-L-leucine methyl ester is susceptible to hydrolysis, which cleaves the ester bond to yield the corresponding carboxylic acid, N-Benzyl-L-leucine. This transformation can be achieved through several methods, including acid-catalyzed, base-catalyzed (saponification), and enzymatic pathways. The choice of method depends on the desired reaction conditions and the compatibility with other functional groups in the molecule.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the carboxylic acid. This reaction is typically performed in aqueous acidic solutions (e.g., methanolic HCl) and proceeds by protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Saponification is a common method for ester hydrolysis, involving treatment with an aqueous base such as sodium hydroxide (B78521) or lithium hydroxide. The reaction proceeds via nucleophilic acyl substitution by a hydroxide ion. However, a significant drawback of this method for amino acid derivatives is the potential for racemization at the α-carbon, particularly for N-alkylated amino acids. The basic conditions can facilitate the removal of the α-proton, leading to a loss of stereochemical integrity.

Enzymatic Hydrolysis: Specific enzymes, such as esterases or proteases like α-chymotrypsin and thermitase, can catalyze the hydrolysis of amino acid esters. Enzymatic methods offer high selectivity and operate under mild pH and temperature conditions, which helps to avoid side reactions like racemization that can occur with chemical methods. The efficiency of enzymatic hydrolysis can be influenced by the use of organic cosolvents to improve the solubility of the protected amino acid ester. semanticscholar.org

| Hydrolysis Method | Typical Reagents | Primary Product | Key Considerations |

| Acid-Catalyzed | Aqueous HCl, H₂SO₄ | N-Benzyl-L-leucine | Requires acidic conditions; reaction is reversible. |

| Base-Catalyzed (Saponification) | Aqueous NaOH, LiOH, KOH | N-Benzyl-L-leucine | High yield but significant risk of racemization. mdma.ch |

| Enzymatic | Esterases, Proteases (e.g., α-chymotrypsin) | N-Benzyl-L-leucine | High selectivity, mild conditions, avoids racemization. semanticscholar.org |

Reduction Processes Involving Ester and N-Benzyl Amine Functionalities

The functional groups of N-Benzyl-L-leucine methyl ester can undergo various reduction reactions. The primary targets for reduction are the methyl ester and the N-benzyl group.

Reduction of the Methyl Ester: The methyl ester can be reduced to the corresponding primary alcohol, N-Benzyl-L-leucinol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing esters. libretexts.org Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively converting the ester to the alcohol in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comorgsyn.orgmasterorganicchemistry.combyjus.com

Reduction of the N-Benzyl Group (Hydrogenolysis): The N-benzyl group is a protecting group that can be removed via catalytic hydrogenolysis. This reaction, also known as debenzylation, involves the cleavage of the carbon-nitrogen bond. The most common method is catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon, Pd/C) under a hydrogen atmosphere. acs.org This process yields L-leucine methyl ester and toluene. An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor molecule such as formic acid, ammonium (B1175870) formate, or cyclohexene (B86901) in the presence of a palladium catalyst. mdma.chorganic-chemistry.orgrsc.orgacs.org This method is often faster and can be performed under standard atmospheric pressure. mdma.ch

| Reduction Target | Reaction Type | Typical Reagents | Primary Product |

| Methyl Ester | Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | N-Benzyl-L-leucinol |

| N-Benzyl Group | Catalytic Hydrogenation | H₂, Pd/C | L-leucine methyl ester |

| N-Benzyl Group | Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C; Formic acid, Pd/C | L-leucine methyl ester |

Oxidation Reactions Leading to Derived Compounds

Oxidation reactions of N-Benzyl-L-leucine methyl ester are less common than reductions but can be targeted at the N-benzyl group. The primary oxidative pathway is the cleavage of the N-benzyl group to yield the deprotected amine.

Oxidative Debenzylation: The N-benzyl group can be removed under oxidative conditions. Reagents such as alkali metal bromides can facilitate an oxidative debenzylation of N-benzyl amides. acs.org This method provides an alternative to reductive cleavage, particularly when other functional groups in the molecule are sensitive to hydrogenation. The reaction proceeds via the oxidation of the benzyl (B1604629) group, leading to cleavage of the C-N bond.

Substitution Reactions of the N-Benzyl Protecting Group

The term "substitution" in the context of the N-benzyl group primarily refers to its removal and replacement with a hydrogen atom, a process known as deprotection. This transformation is crucial in multistep syntheses, particularly in peptide chemistry, to liberate the free amine for subsequent reactions.

Hydrogenolysis: As detailed in section 3.2, catalytic hydrogenation and catalytic transfer hydrogenation are the most prevalent methods for cleaving the N-benzyl group. These methods are highly efficient and are considered standard procedures for N-debenzylation. acs.org Various catalysts, including palladium on carbon (Pd/C) and palladium black, can be used. mdma.chrsc.org The choice of hydrogen donor in transfer hydrogenation (e.g., formic acid, ammonium formate) can be optimized for specific substrates. mdma.ch

Acid-Catalyzed Cleavage: While hydrogenolysis is more common, strong acidic conditions can also be used to cleave benzyl-type protecting groups. For instance, mixtures containing trifluoromethanesulfonic acid and trifluoroacetic acid have been used for this purpose, although this method is typically employed for more complex peptides. acs.org

| Deprotection Method | Typical Reagents/Catalysts | Byproduct | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, Pd(OH)₂/C | Toluene | Widely used, clean reaction, requires H₂ gas. acs.orgnih.gov |

| Catalytic Transfer Hydrogenation | Ammonium Formate/Pd/C, Formic Acid/Pd/C | Toluene | Avoids H₂ gas, often faster reaction times. mdma.ch |

| Acidolysis | Trifluoromethanesulfonic acid/TFA | Toluene derivatives | Harsh conditions, typically for robust substrates. acs.org |

Reactivity Profiles in Peptide Coupling Environments and Oligomerization

In peptide synthesis, N-Benzyl-L-leucine methyl ester hydrochloride can serve as the C-terminal amino acid component. After neutralization of the hydrochloride salt to free the secondary amine, it can act as a nucleophile, attacking an activated carboxylic acid of an N-protected amino acid to form a peptide bond.

Peptide Bond Formation: The N-benzyl amine is a secondary amine and can be less reactive than a primary amine due to steric hindrance from the benzyl group. Coupling reactions may require specific activating agents or longer reaction times to achieve high yields.

Diketopiperazine (DKP) Formation: A significant side reaction in peptide synthesis involving dipeptide esters is the intramolecular cyclization to form a 2,5-diketopiperazine (DKP). acs.org After coupling a second amino acid to N-Benzyl-L-leucine methyl ester, the resulting dipeptide ester can undergo this intramolecular aminolysis, especially after the deprotection of the N-terminal amino group. The free N-terminal amine attacks the methyl ester carbonyl, leading to the formation of a stable six-membered ring and cleavage from any solid support if applicable. reddit.comnih.gov This side reaction is highly sequence-dependent and is often catalyzed by the basic conditions used for N-terminal deprotection (e.g., piperidine (B6355638) in Fmoc synthesis). acs.orgnih.gov

Oligomerization: Under certain conditions, amino acid esters can undergo self-condensation or oligomerization, where molecules react with each other to form short peptide chains (oligopeptides). mdpi.com This can be catalyzed by enzymes like papain or by metal ions. semanticscholar.orgmdpi.com In a peptide synthesis environment, this would be an undesirable side reaction, competing with the intended coupling reaction.

Strategic Role of N Benzyl L Leucine Methyl Ester Hydrochloride in Protecting Group Chemistry

C-Terminal Methyl Ester Protection in Amino Acid Derivatization

Similar to the N-terminus, the C-terminal carboxyl group of an amino acid must also be protected to prevent it from reacting out of turn. libretexts.org Converting the carboxylic acid to a methyl ester is a common and effective method for this purpose. mdpi.com

The methyl ester group is relatively easy to introduce through Fischer-Speier esterification, often by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. researchgate.netmdpi.com This protection strategy is valuable in the derivatization of amino acids for various applications, including their use in gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comresearchgate.net

In the context of Bzl-L-leu-ome HCl, the methyl ester protects the C-terminus of leucine (B10760876), allowing its N-terminus to be selectively deprotected and coupled with another amino acid.

Characteristics of C-Terminal Methyl Ester Protection:

| Characteristic | Detail |

| Formation | Readily formed by reacting the amino acid with methanol and an acid catalyst. mdpi.com |

| Stability | Stable under the conditions used for peptide coupling. |

| Removal | Can be cleaved by saponification (hydrolysis with a base like NaOH) or under certain acidic conditions. libretexts.orgnih.gov |

Methodologies for Selective Deprotection of Benzyl (B1604629) and Methyl Ester Groups

The ability to selectively remove protecting groups is fundamental to the success of a multi-step synthesis like peptide synthesis. rsc.org The benzyl and methyl ester groups in this compound can be removed under distinct conditions, allowing for controlled deprotection at either the N-terminus or the C-terminus.

Deprotection of the N-Benzyl Group: The most common method for cleaving a benzyl group from a nitrogen atom is catalytic hydrogenolysis. organic-chemistry.org This involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst (Pd/C). This method is generally mild and does not affect many other functional groups. Alternatively, strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) can be used. creative-peptides.com

Deprotection of the C-Terminal Methyl Ester: The methyl ester is typically removed by saponification, which involves hydrolysis with a base, such as sodium hydroxide (B78521) (NaOH), in an aqueous or alcoholic solution. libretexts.org It is important to note that standard basic or acidic conditions for methyl ester cleavage can sometimes be incompatible with other protecting groups, such as the Fmoc group, necessitating the development of milder, orthogonal deprotection methods. nih.gov Enzymes like esterases and lipases can also be used for the mild and selective removal of methyl and benzyl esters. nih.gov

Selective Deprotection Strategies:

| Protecting Group | Reagents for Removal | Conditions |

| N-Benzyl | H₂/Pd, Na/liquid ammonia, HBr/AcOH creative-peptides.comorganic-chemistry.org | Catalytic hydrogenation, dissolving metal reduction, strong acidolysis |

| C-Methyl Ester | NaOH (aq), LiOH libretexts.orgnih.gov | Saponification (basic hydrolysis) |

| Both (simultaneously) | Strong acidic conditions dal.ca | Can occur under harsh acidic conditions |

Applications of N Benzyl L Leucine Methyl Ester Hydrochloride in Complex Molecular Construction

Building Block in Peptide Synthesis

The inherent structure of N-Benzyl-L-leucine Methyl Ester Hydrochloride makes it an ideal component for constructing peptide chains. The benzyl (B1604629) group serves as a robust protecting group for the alpha-amino functionality, while the methyl ester protects the carboxylic acid. These protecting groups can be selectively removed under specific chemical conditions, enabling sequential amino acid addition and the formation of peptide bonds.

Utilization in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), N-Benzyl-L-leucine Methyl Ester Hydrochloride functions as a key activated amino acid derivative. Its N-terminal benzyl protection (often referred to as Z or Cbz group) and C-terminal methyl ester are compatible with standard SPPS protocols. This protection strategy allows for iterative coupling of amino acids to a solid support, where excess reagents and byproducts can be easily removed by washing. The benzyl group can be cleaved using hydrogenolysis, while the methyl ester can be hydrolyzed or transesterified, facilitating chain elongation and the eventual release of the synthesized peptide from the resin smolecule.comvulcanchem.comchemimpex.com. The compound's stability as a hydrochloride salt also aids in its handling and purification for SPPS applications vulcanchem.com.

Integration into Solution-Phase Peptide Synthesis Strategies

N-Benzyl-L-leucine Methyl Ester Hydrochloride is also effectively integrated into solution-phase peptide synthesis (SolPPS) strategies. In these methods, the compound is coupled with other protected amino acids or peptide fragments in solution, often employing coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or newer reagents like T3P® (Propylphosphonic Anhydride) nih.govmdpi.comresearchgate.netresearchgate.netuni-regensburg.demtu.edu. These reactions can be optimized to yield dipeptides, tripeptides, and even longer peptide sequences with high efficiency and minimal racemization, which is crucial for maintaining the stereochemical integrity of the final peptide nih.govmdpi.comresearchgate.net. The methyl ester functionality is particularly useful as it can be selectively cleaved under mild conditions, often by saponification, to reveal the free carboxylic acid for subsequent coupling steps researchgate.netbachem.com.

Application in Convergent Synthesis Approaches for Peptides

Convergent synthesis offers an efficient route to longer and more complex peptides by synthesizing smaller peptide fragments independently and then coupling them together. N-Benzyl-L-leucine Methyl Ester Hydrochloride, as a protected amino acid derivative, is instrumental in preparing these intermediate peptide fragments. The benzyl and methyl ester protecting groups ensure the stability and reactivity of these fragments during their individual synthesis and subsequent coupling. This strategy is particularly advantageous for peptides that are prone to aggregation or insolubility during stepwise elongation, as it allows for purification of smaller segments before the final assembly thieme-connect.degoogle.com.

Precursor for the Synthesis of Bioactive Peptides and Peptidomimetics

Beyond standard peptide synthesis, N-Benzyl-L-leucine Methyl Ester Hydrochloride serves as a crucial precursor for creating molecules with significant biological activity, including bioactive peptides and peptidomimetics. Peptidomimetics are compounds designed to mimic the biological activity of peptides but often possess improved pharmacokinetic properties such as enhanced stability against enzymatic degradation or better oral bioavailability. The leucine (B10760876) residue, modified with the benzyl group and methyl ester, can be incorporated into diverse molecular architectures to confer specific biological functions. For instance, derivatives synthesized using this compound have shown potential as protease inhibitors, a class of drugs vital in treating viral infections and other diseases smolecule.comchemimpex.comgoogle.com. The compound's structure allows for its integration into novel scaffolds that target specific biological pathways or receptors uni-regensburg.de.

Contributions to Combinatorial Library Synthesis and Scaffold Diversity

The field of combinatorial chemistry relies on the systematic synthesis of large libraries of compounds to accelerate drug discovery and material science research. N-Benzyl-L-leucine Methyl Ester Hydrochloride contributes to generating scaffold diversity by acting as a versatile building block that can be coupled with a wide array of other amino acids, modified amino acids, or chemical entities. This allows for the creation of diverse peptide and peptidomimetic libraries, where variations in sequence and structure can be explored to identify compounds with desired properties researchgate.net. The selective deprotection of the benzyl and methyl ester groups enables orthogonal coupling strategies, further expanding the diversity of accessible molecular scaffolds.

Intermediate in Academic Pharmaceutical Research and Pre-clinical Development

In academic pharmaceutical research and pre-clinical development, N-Benzyl-L-leucine Methyl Ester Hydrochloride is frequently employed as a key intermediate. Its utility extends to studying enzyme kinetics and mechanisms, where it can serve as a substrate analog for enzymes that recognize the L-leucine side chain, providing insights into enzyme-substrate interactions and inhibition mechanisms smolecule.comchemimpex.com. Researchers utilize this compound in the design and synthesis of novel therapeutic agents, particularly those targeting proteases and other enzymes involved in disease pathways smolecule.comchemimpex.com. Its properties also make it valuable in drug formulation studies, potentially contributing to the development of prodrugs that enhance the bioavailability and efficacy of active pharmaceutical ingredients chemimpex.com.

Enzymatic and Biochemical Research Applications of N Benzyl L Leucine Methyl Ester Hydrochloride

Investigation of Enzyme-Substrate Interactions

The specific structure of N-Benzyl-L-leucine methyl ester hydrochloride allows it to serve as a probe in studying the interactions between enzymes and their substrates. Its ability to mimic natural amino acids makes it useful for exploring biological pathways and designing novel compounds with specific biological functions. chemimpex.com

Role in Protease Inhibition Studies and Mechanisms

While direct studies detailing the inhibitory effects of N-Benzyl-L-leucine methyl ester hydrochloride on specific proteases are not extensively documented in publicly available research, the broader class of amino acid esters and their derivatives are known to interact with protease active sites. For instance, L-leucyl-L-leucine methyl ester has been shown to be a substrate for the lysosomal thiol protease dipeptidyl peptidase I, and its metabolites can induce selective killing of cytotoxic lymphocytes. This highlights the potential for modified amino acid esters to act as substrates and potentially be developed into targeted therapeutic agents.

The N-benzyl group of Bzl-L-leu-ome HCl introduces a bulky, hydrophobic moiety at the N-terminus. For proteases that have a preference for hydrophobic residues at their S1 or adjacent subsites, this compound could potentially act as a competitive inhibitor. The benzyl (B1604629) group can occupy the hydrophobic pocket of the enzyme's active site, thereby preventing the binding of the natural substrate. Further kinetic studies would be necessary to determine the inhibitory constant (Ki) and the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for specific proteases.

Function as a Substrate Analog for Enzyme Mechanism Elucidation

N-Benzyl-L-leucine methyl ester hydrochloride can function as a substrate analog to investigate the catalytic mechanisms of proteases, particularly serine proteases like chymotrypsin, subtilisin, and elastase, which are known to hydrolyze ester bonds. These enzymes operate via a covalent catalysis mechanism involving an acyl-enzyme intermediate.

In a typical reaction, the hydroxyl group of the active site serine attacks the carbonyl carbon of the ester in the substrate analog, leading to the formation of a tetrahedral intermediate. Subsequently, the methyl alcohol is released, and an acyl-enzyme intermediate is formed, with the N-benzyl-L-leucyl group covalently attached to the enzyme. This intermediate is then hydrolyzed by a water molecule to release the N-benzyl-L-leucine and regenerate the free enzyme.

By studying the kinetics of the hydrolysis of this compound, researchers can gain insights into the rates of acylation and deacylation, which are key steps in the catalytic cycle. The use of substrate analogs with different leaving groups (e.g., methyl ester vs. p-nitrophenyl ester) can help to dissect these individual steps. For example, a rapid "burst" of the alcohol product followed by a slower, steady-state release of the carboxylic acid product is characteristic of the formation and subsequent breakdown of an acyl-enzyme intermediate.

Contribution to Understanding Protein Structure, Function, and Biosynthesis

The study of how modified amino acids and their derivatives are incorporated or interact with proteins provides valuable information about protein structure, function, and the process of biosynthesis. While specific studies on the direct incorporation of this compound into protein biosynthesis are not available, its role as a building block in peptide synthesis is well-established. chemimpex.com

The leucine (B10760876) residue itself is known to play a significant role in stabilizing helical structures within proteins. Leucine motifs are frequently found at binding interfaces and are crucial for mediating protein-protein interactions. The presence of the N-benzyl group in this compound could be used to probe the steric and hydrophobic tolerances of protein binding pockets and active sites. By systematically replacing a natural leucine residue with this modified analog in a peptide sequence, researchers could investigate the impact on protein folding, stability, and binding affinity to its target. Such studies can provide detailed information on the structural requirements for specific molecular recognition events.

Modeling Enzymatic Reactions and Biomolecular Recognition Processes

Computational modeling and molecular docking are powerful tools for simulating the interaction between a ligand, such as N-Benzyl-L-leucine methyl ester hydrochloride, and a protein. These methods can predict the binding mode and estimate the binding affinity of the compound within the enzyme's active site.

By docking this compound into the active sites of various proteases, researchers can visualize the potential interactions between the compound and the amino acid residues of the enzyme. For example, the benzyl group might engage in hydrophobic interactions with nonpolar residues in the S1 subsite, while the leucine side chain could fit into a corresponding hydrophobic pocket. The ester group would be positioned near the catalytic residues (e.g., the serine in a serine protease).

These computational models can generate hypotheses about the determinants of substrate specificity and can guide the design of more potent and selective inhibitors or substrates. For example, modifications to the benzyl group or the leucine side chain could be explored in silico to optimize interactions with the target enzyme. Such modeling studies, when combined with experimental kinetic data, provide a comprehensive understanding of the principles governing biomolecular recognition.

Computational and Theoretical Studies Involving N Benzyl L Leucine Methyl Ester Hydrochloride

Density Functional Theory (DFT) Calculations for Reaction Mechanisms:The search results included DFT calculations for unrelated reaction mechanisms, such as Pd/Cu dual catalysischinesechemsoc.orgor ruthenium-catalyzed C–H allylationsci-hub.se, but no DFT studies pertaining to reaction mechanisms involving N-Benzyl-L-leucine Methyl Ester Hydrochloride were found.

Due to the lack of specific computational and theoretical data for N-Benzyl-L-leucine Methyl Ester Hydrochloride in the requested areas, it is not possible to generate the detailed, scientifically accurate article as per the instructions.

Compound List:

N-Benzyl-L-leucine Methyl Ester Hydrochloride

L-Leucine Methyl Ester Hydrochloride

L-Leucine Benzyl (B1604629) Ester Hydrochloride

N-Benzoyl-L-valine Methyl Ester

N-(3-methoxybenzoyl)-L-valine methyl ester

N-(3,4-dimethoxybenzoyl)-L-valine methyl ester

N-Benzoyl-D-valine methyl ester

N-Benzoyl-L-tryptophan methyl ester

N-(3,4-dimethoxybenzoyl)-L-tryptophan methyl ester

N-(4-hydroxy-3,5-dimethoxybenzoyl)-L-tryptophan methyl ester

N-Benzoyl-L-isoleucine methyl ester

N-benzoylpyrazole derivatives

Alanine methyl ester hydrochloride

Glycine methyl ester hydrochloride

L-Phenylalanine methyl ester saccharinate

L-Leucine methyl ester saccharinate

L-Alanine methyl ester saccharinate

N-Benzyl-D-phenylalanine methyl ester hydrochloride

Future Research Directions and Emerging Paradigms for N Benzyl L Leucine Methyl Ester Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-alkylated amino acid esters has traditionally relied on methods that are often not atom-economic, such as reductive amination or the use of alkyl halides. nih.gov The future of Bzl-L-leu-ome HCl synthesis lies in the development of more efficient and environmentally benign catalytic systems.

A primary research thrust is the advancement of direct N-alkylation of amino acid esters using alcohols, a process often referred to as the "borrowing hydrogen" methodology. d-nb.infonih.gov This approach, which typically uses ruthenium or iridium-based catalysts, is highly atom-economic, producing water as the sole byproduct. nih.govd-nb.info Future work will focus on designing non-precious metal catalysts (e.g., based on iron) and optimizing reaction conditions to improve yields and selectivity while ensuring the retention of stereochemical integrity. nih.govd-nb.info The use of additives, such as diphenylphosphate, has been shown to significantly enhance reactivity and will be a key area for further investigation. d-nb.info Chemoenzymatic strategies, employing enzymes like proteases, also represent a promising green alternative for creating peptide bonds with high selectivity under mild conditions. acs.orgnih.gov

| Methodology | Typical Reagents | Key Byproducts | Atom Economy | Sustainability Outlook |

|---|---|---|---|---|

| Reductive Amination | Aldehyde, Stoichiometric Reductant (e.g., NaBH₃CN) | Inorganic Salts | Low | Poor due to waste generation |

| Nucleophilic Substitution | Alkyl Halide, Base | Salt Halides | Moderate | Limited by use of alkyl halides |

| Catalytic N-Alkylation (Borrowing Hydrogen) | Alcohol, Catalyst (e.g., Ru-based) | Water | High | Excellent; uses renewable alcohols |

| Chemoenzymatic Synthesis | Enzymes (e.g., Proteases) | Minimal/None | Very High | Excellent; biodegradable catalysts |

Expanded Applications in Advanced Peptide and Peptidomimetic Design

The incorporation of N-alkylated amino acids is a cornerstone of peptidomimetic design, aiming to overcome the limitations of natural peptides, such as poor metabolic stability and low cell permeability. lifechemicals.com this compound is an ideal building block for this purpose. Future research will increasingly focus on its use to create sophisticated peptidomimetics that mimic protein secondary structures like α-helices and β-turns. lifechemicals.com The N-benzyl group can enforce specific backbone conformations, thereby enhancing binding affinity and selectivity for biological targets. lifechemicals.com

Furthermore, research has shown that the benzyl (B1604629) ester group itself can act as more than just a protecting group; it can enhance the substrate affinity of enzymes used in chemoenzymatic polymerization. acs.orgnih.gov This dual functionality opens a new paradigm where this compound can be used to improve the efficiency of enzymatic peptide synthesis, broadening the substrate scope of enzymes like papain. acs.org

| Property | Standard Peptide | Peptidomimetic with N-Benzyl-L-leucine | Research Rationale |

|---|---|---|---|

| Proteolytic Stability | Low | High | N-alkylation prevents enzymatic cleavage of the amide bond. lifechemicals.com |

| Cell Permeability | Low | Enhanced | Increased lipophilicity and reduced hydrogen bonding capacity. |

| Conformational Flexibility | High | Reduced/Constrained | Steric influence of the benzyl group can lock the peptide backbone. lifechemicals.com |

Interdisciplinary Research Integrating this compound in Material Science

The intersection of peptide chemistry and material science offers fertile ground for innovation. This compound is a prime candidate for the synthesis of novel polypeptide-based biomaterials. An emerging direction is the ring-opening polymerization (ROP) of the corresponding N-carboxyanhydride (NCA) monomer to produce high molecular weight homopolymers and block copolymers. mdpi.com

These materials, such as poly(N-benzyl-L-leucine), can self-assemble into well-defined secondary structures (α-helices or β-sheets), leading to the formation of "smart" materials that are responsive to stimuli like temperature or pH. mdpi.com Future interdisciplinary projects will explore the synthesis of block copolymers, for example by combining a polypeptide block derived from this compound with a flexible polymer block like poly(propylene glycol), to create advanced materials for drug delivery, tissue engineering scaffolds, and functional surfaces. mdpi.com The thermal and mechanical properties of these novel polymers will be a key area of investigation. acs.orgnih.gov

Advanced Mechanistic Investigations and Reaction Pathway Optimization

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. While catalytic N-alkylation methods are promising, their underlying mechanisms are complex. acs.org Future research will employ a combination of experimental techniques—such as kinetic isotope effect studies and in-situ reaction monitoring—and computational methods like Density Functional Theory (DFT) to elucidate the catalytic cycle, identify rate-determining steps, and rationalize the effect of ligands and additives. acs.org

Similarly, the efficiency of incorporating this compound into a growing peptide chain can be hindered by the steric bulk of the N-benzyl group. nih.gov Advanced kinetic analysis of peptide coupling reactions is needed to quantify these steric effects and identify the optimal combination of coupling reagents and conditions to maximize yield and minimize racemization. peptide.combachem.com This knowledge will be essential for the efficient synthesis of complex peptides and peptidomimetics containing this residue.

Integration with Emerging Chemical Technologies for Enhanced Research Utility

The utility of this compound in research and development can be amplified by its integration with cutting-edge chemical technologies.

Flow Chemistry: Automated continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and residence time. chimia.chamidetech.com Applying flow chemistry to the synthesis of this compound and its subsequent use in solid-phase peptide synthesis (SPPS) can lead to higher purity, reduced side reactions (like epimerization), and enhanced scalability. thieme-connect.denih.gov

High-Throughput Screening (HTS): To rapidly explore the biological potential of peptides and peptidomimetics derived from this compound, HTS platforms are indispensable. researchgate.netnih.gov By synthesizing large libraries of compounds in parallel, researchers can quickly screen for desired activities, such as antimicrobial or enzyme-inhibitory functions, dramatically accelerating the discovery process. researchgate.netnih.gov

Machine Learning (ML) and Artificial Intelligence (AI): Data-driven approaches are set to revolutionize chemical synthesis and molecular design. ML models can be trained on reaction data to predict optimal conditions for the synthesis and coupling of this compound, minimizing the need for extensive empirical optimization. nih.govbeilstein-journals.org Furthermore, AI can be used to design novel peptidomimetic sequences in silico, predicting their binding affinities and pharmacological properties before they are synthesized, thus guiding research toward the most promising candidates. moleculemaker.orgchemrxiv.org

| Technology | Application Area | Anticipated Benefit |

|---|---|---|

| Automated Flow Chemistry | Synthesis and Peptide Elongation | Increased speed, purity, and scalability; reduced waste. amidetech.com |

| High-Throughput Screening (HTS) | Drug and Materials Discovery | Rapid identification of active compounds from large libraries. researchgate.netnih.gov |

| Machine Learning (ML) | Reaction Optimization & In Silico Design | Predictive modeling to accelerate development and reduce experimental cost. nih.govmoleculemaker.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.